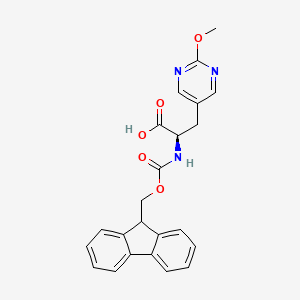

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid

Description

This compound (CAS 3026598-68-2) is an Fmoc-protected amino acid derivative with a molecular formula of C23H21N3O5 and a molecular weight of 419.43 g/mol . It features a 2-methoxypyrimidin-5-yl substituent on the β-carbon of the amino acid backbone, which confers unique electronic and steric properties. The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions. The compound is stored at 2–8°C in a dry environment to prevent hydrolysis or degradation .

Properties

Molecular Formula |

C23H21N3O5 |

|---|---|

Molecular Weight |

419.4 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxypyrimidin-5-yl)propanoic acid |

InChI |

InChI=1S/C23H21N3O5/c1-30-22-24-11-14(12-25-22)10-20(21(27)28)26-23(29)31-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11-12,19-20H,10,13H2,1H3,(H,26,29)(H,27,28)/t20-/m1/s1 |

InChI Key |

FDYTWQGFGIDXNB-HXUWFJFHSA-N |

Isomeric SMILES |

COC1=NC=C(C=N1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

COC1=NC=C(C=N1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of Fmoc-protected amino acids, which are coupled with the methoxypyrimidinyl group under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler compounds with fewer functional groups.

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biological processes and interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences between the target compound and analogous Fmoc-protected amino acids:

Key Observations :

- The mercapto (-SH) variant (CAS 135248-89-4) is more reactive, enabling disulfide bond formation in peptide synthesis, but requires careful handling due to oxidation sensitivity .

- The allyloxycarbonylamino substituent (CAS 178924-05-5) offers orthogonal protection strategies, useful in multi-step syntheses .

Physicochemical Properties

- Solubility : The target compound’s solubility is influenced by the polar pyrimidine ring, likely enhancing aqueous solubility compared to hydrophobic substituents like o-tolyl .

- Stability : Fmoc-protected compounds generally exhibit stability in basic conditions. However, the 2-methoxypyrimidin-5-yl group may confer sensitivity to strong acids or nucleophiles during deprotection .

- Storage : Most analogs (e.g., ) require storage at 2–8°C , but the mercapto derivative (CAS 135248-89-4) may need inert atmospheres to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.